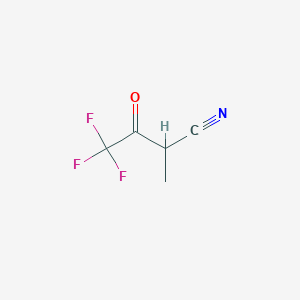

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2-methyl-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO/c1-3(2-9)4(10)5(6,7)8/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAUIXAQBBGDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458632 | |

| Record name | 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110234-70-3 | |

| Record name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110234-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS No. 110234-70-3): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of the trifluoromethyl group (CF3) imparts unique physicochemical properties to molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This guide delves into the synthesis, chemical properties, reactivity, and potential applications of this versatile intermediate, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, safety and handling guidelines, and characterization data are provided to support researchers in its effective utilization.

Introduction: The Significance of Trifluoromethylated Scaffolds in Medicinal Chemistry

The introduction of fluorine and fluorinated groups into organic molecules is a cornerstone of modern drug design.[4] The trifluoromethyl group, in particular, is a privileged moiety in medicinal chemistry due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[5] Its strong electron-withdrawing nature, high lipophilicity, and exceptional stability to metabolic degradation make it a valuable tool for optimizing lead compounds.[3]

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile combines the advantageous properties of the trifluoromethyl group with the synthetic versatility of the β-ketonitrile functionality. β-Ketonitriles are highly valuable intermediates in the synthesis of a wide array of heterocyclic compounds, which form the core of many approved drugs.[6] The presence of the trifluoromethyl group in this particular building block offers a direct route to novel trifluoromethylated heterocycles with potential applications in various therapeutic areas.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile and Related Compounds

| Property | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | 4,4,4-Trifluoro-3-oxobutanenitrile[7] | 2-Methyl-3-oxobutanenitrile[8] |

| CAS Number | 110234-70-3 | 110234-68-9 | 4468-47-7 |

| Molecular Formula | C₅H₄F₃NO | C₄H₂F₃NO | C₅H₇NO |

| Molecular Weight | 151.09 g/mol | 137.06 g/mol | 97.12 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | - | Liquid[8] |

| Boiling Point | Not available | - | Not available |

| Melting Point | Not available | - | Not available |

| Density | Not available | - | Not available |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl group (CH₃) protons, split by the adjacent methine proton. The methine proton (CH) would appear as a quartet, split by the three protons of the methyl group. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) would appear at a low field (downfield), typically in the range of 180-200 ppm. The trifluoromethyl carbon would be split into a quartet due to coupling with the three fluorine atoms. The nitrile carbon would appear in the range of 115-125 ppm.[1]

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group (around 2250 cm⁻¹) and the C=O stretch of the ketone (around 1720 cm⁻¹). A C-F stretching band would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 151. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments.

Synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

The most logical and widely applicable method for the synthesis of β-ketonitriles is the Claisen condensation .[2][9] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. For the synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, the reaction would involve ethyl trifluoroacetate and propionitrile.

// Reactants EthylTrifluoroacetate [label="Ethyl trifluoroacetate"]; Propionitrile [label="Propionitrile"]; Base [label="Strong Base\n(e.g., NaH, NaOEt)"];

// Intermediates Enolate [label="Propionitrile Enolate"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"];

// Product Product [label="4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile"];

// Reaction Flow {rank=same; EthylTrifluoroacetate; Propionitrile; Base} Propionitrile -> Enolate [label="+ Base"]; Enolate -> Tetrahedral_Intermediate [label="+ Ethyl trifluoroacetate"]; Tetrahedral_Intermediate -> Product [label="- EtO⁻"];

// Styling EthylTrifluoroacetate [fontcolor="#202124"]; Propionitrile [fontcolor="#202124"]; Base [fontcolor="#EA4335"]; Enolate [fontcolor="#34A853"]; Tetrahedral_Intermediate [fontcolor="#34A853"]; Product [fontcolor="#4285F4"]; }

Figure 1: Proposed synthetic pathway for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile via Claisen condensation.

Causality Behind Experimental Choices

-

Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is crucial.[9] The base must be strong enough to deprotonate the α-carbon of propionitrile to form the reactive enolate anion. Sodium hydride is often preferred as it drives the reaction to completion by producing hydrogen gas, which is removed from the reaction mixture.

-

Solvent Selection: An aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or toluene is typically used to prevent reaction with the strong base and the reactive intermediates. The solvent should be anhydrous to avoid quenching the enolate.

-

Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. The subsequent condensation with the ester may be performed at room temperature or with gentle heating to drive the reaction to completion.

-

Workup: The reaction is typically quenched with a protic source, such as a dilute acid, to neutralize the base and protonate the enolate of the product. Standard extraction and purification techniques, such as column chromatography, are then employed to isolate the pure product.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Claisen condensations of nitriles with esters.[10] Note: This is a proposed protocol and should be optimized and performed with appropriate safety precautions by qualified personnel.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Propionitrile

-

Ethyl trifluoroacetate

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. The mineral oil is washed away with anhydrous hexanes, and the hexanes are carefully removed via cannula. Anhydrous THF is then added to the flask.

-

Enolate Formation: The flask is cooled to 0 °C in an ice bath. Propionitrile (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the suspension of sodium hydride via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for 1 hour, during which time hydrogen gas evolution should be observed.

-

Condensation: Ethyl trifluoroacetate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow addition of dilute hydrochloric acid at 0 °C until the mixture is acidic (pH ~5-6). The aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.

Reactivity and Synthetic Applications

The dual functionality of a ketone and a nitrile, combined with the influence of the trifluoromethyl group, makes 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile a versatile building block for the synthesis of complex molecules, particularly heterocycles.

// Central Molecule Ketonitrile [label="{ 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | { Ketone (C=O) | Nitrile (C≡N) | α-Proton}}"];

// Reactivity Pathways node [fillcolor="#FFFFFF"]; Nucleophilic_Addition [label="Nucleophilic Addition\n(e.g., Grignard, organolithium)"]; Reduction [label="Reduction\n(e.g., NaBH₄, LiAlH₄)"]; Condensation [label="Condensation Reactions\n(e.g., with hydrazines, amines)"]; Hydrolysis [label="Nitrile Hydrolysis\n(acid or base catalyzed)"]; Alpha_Alkylation [label="α-Alkylation\n(deprotonation and reaction with electrophiles)"];

// Connections Ketonitrile:f1 -> Nucleophilic_Addition; Ketonitrile:f1 -> Reduction; Ketonitrile:f1 -> Condensation; Ketonitrile:f2 -> Hydrolysis; Ketonitrile:f3 -> Alpha_Alkylation;

// Styling Ketonitrile [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophilic_Addition [fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [fillcolor="#34A853", fontcolor="#202124"]; Condensation [fillcolor="#EA4335", fontcolor="#202124"]; Hydrolysis [fillcolor="#5F6368", fontcolor="#FFFFFF"]; Alpha_Alkylation [fillcolor="#202124", fontcolor="#FFFFFF"]; }

Figure 2: Key reactivity pathways of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to nucleophilic attack. This allows for a variety of transformations, including:

-

Reduction: Reduction of the ketone to a secondary alcohol can be achieved using standard reducing agents like sodium borohydride.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group provides access to tertiary alcohols.

-

Wittig Reaction: Conversion of the ketone to an alkene can be accomplished using phosphorus ylides.

Reactions Involving the Nitrile Group

The nitrile group can undergo several important transformations:

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group can yield a carboxylic acid or a primary amide, respectively.

-

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.

Synthesis of Heterocycles

The most significant application of β-ketonitriles in drug discovery is their use as precursors for heterocyclic synthesis.[6] The 1,3-dicarbonyl-like nature of the molecule allows for condensation reactions with various binucleophiles to form a wide range of five- and six-membered rings. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with amidines can yield pyrimidines. The presence of the trifluoromethyl group on these resulting heterocycles can significantly enhance their biological activity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is not widely available, information from related compounds suggests that it should be handled with care in a well-ventilated fume hood.

Potential Hazards (based on analogous compounds):

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Flammability: The compound may be flammable.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a respirator may be necessary.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive β-ketonitrile functionality and a property-enhancing trifluoromethyl group provides a powerful tool for the synthesis of novel, fluorinated compounds. The synthetic routes and reactivity patterns outlined in this guide are intended to empower researchers to explore the full potential of this compound in the development of the next generation of therapeutics. Further research into the specific biological applications of derivatives of this compound is warranted and holds significant promise.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Claisen Condensation. (2023). In Wikipedia. Retrieved from [Link]

- The Claisen Condensation. (n.d.).

- Google Patents. (n.d.). CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate.

- Al-Mousawi, S. M., et al. (2013). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 9, 2930-2936.

- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

- Google Patents. (n.d.). US7935344B2 - Human anti-IL-23 antibodies, compositions, methods and uses.

- Google Patents. (n.d.). US7605237B2 - High affinity human antibodies to human IL-4 receptor.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Google Patents. (n.d.). US20190192648A1 - Compositions comprising streptococcus pneumoniae polysaccharide-protein conjugates and methods of use thereof.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Google Patents. (n.d.). US7842274B2 - Process for manufacture of silver-based particles and electrical contact materials.

- Google Patents. (n.d.). US11883441B2 - Compositions and methods for inhibiting seizures.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.

-

OpenOChem Learn. (n.d.). HNMR Practice 4. Retrieved from [Link]

- The Royal Society of Chemistry. (2011). Isolation and structural characterization of magic silver clusters protected by 4-(tert-butyl)benzyl mercaptans.

-

mVOC 4.0. (n.d.). Heptan-3-one. Retrieved from [Link]

- de Oliveira, R. N., & da Silva, A. B. F. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1-22.

- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.

- Jamal, Z. M. A., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.

-

PubChem. (n.d.). 4,4,4-Trifluorobutanenitrile. Retrieved from [Link]

-

Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved from [Link]

-

News-Medical. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 7. 4,4,4-trifluoro-3-oxobutanenitrile | CAS 110234-68-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. acgpubs.org [acgpubs.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 4-FLUORO-4-METHYL-3-OXOPENTANENITRILE synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Profile: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

[1][2]

Executive Summary

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS 110234-70-3) is a critical

This guide analyzes its physicochemical properties, tautomeric behavior, synthetic pathways, and handling protocols for high-integrity research applications.[1][2]

Chemical Identity & Structural Analysis[3]

| Parameter | Detail |

| IUPAC Name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile |

| CAS Registry Number | 110234-70-3 |

| Molecular Formula | |

| Molecular Weight | 151.09 g/mol |

| SMILES | |

| Key Functional Groups | Trifluoroacetyl (electrophile), Nitrile (electrophile/activator), |

Structural Logic

The molecule features a chiral center at the C2 position. However, the acidity of the C2 proton (pKa

Physical Properties Profile

The following data aggregates experimental observations and high-confidence predictive models for the specific CAS 110234-70-3.[1]

| Property | Value / Range | Technical Note |

| Physical State | Liquid | Typically clear to pale yellow oil.[1] |

| Boiling Point | 50–55 °C @ 15 mmHg | Critical: Do not confuse with atmospheric BP (est. 150–160 °C).[1] Distill under reduced pressure to avoid decomposition. |

| Density | High density attributed to trifluoromethyl content.[1] | |

| Refractive Index | Lower than hydrocarbon analogs due to fluorine's low polarizability.[1] | |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc | Hydrolytically unstable; avoid prolonged storage in aqueous buffers.[1][2] |

| pKa ( | Sufficiently acidic to be deprotonated by weak bases ( |

Tautomeric Equilibrium

Unlike simple ketones, this compound exists in a dynamic equilibrium between the keto and enol forms.[1] The enol form is stabilized by the formation of a conjugated system involving the nitrile and the hydrogen bonding with the solvent.

-

Keto Form: Favored in non-polar solvents (e.g.,

).[1] Contains a chiral center.[1] -

Enol Form: Favored in polar, H-bond accepting solvents (e.g., DMSO-

).[1] Planar geometry at C2; achiral.[1]

Figure 1: Tautomeric equilibrium driven by solvent polarity and pH.[1][2] The enol form effectively erases the stereochemical information at C2.[1][2]

Synthesis & Manufacturing Workflow

The industrial standard for synthesizing 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile involves a Claisen Condensation .[1][2] This route is preferred over direct methylation of the non-methylated parent due to regioselectivity issues (O- vs C-alkylation).[1]

Protocol: Claisen Condensation[1][2]

-

Reagents: Ethyl trifluoroacetate (1.0 eq), Propionitrile (1.1 eq), Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) (1.2 eq).[1]

-

Solvent: Anhydrous THF or Toluene.

-

Mechanism:

Figure 2: Synthetic workflow via Claisen condensation of propionitrile and ethyl trifluoroacetate.

Applications in Drug Discovery[8]

This compound is a specialized "linchpin" reagent used to construct trifluoromethylated heterocycles.[1] The presence of the methyl group at the C4 position of the resulting pyrazole (or C3/C4 depending on numbering) provides steric bulk that can lock protein-ligand conformations.

Key Reaction: Pyrazole Synthesis

Reaction with hydrazines (

-

Selectivity: The reaction is highly regioselective.[1] The hydrazine terminal nitrogen typically attacks the more electrophilic trifluoroacetyl carbonyl first, followed by cyclization onto the nitrile.

-

Therapeutic Relevance: Used in the synthesis of JAK inhibitors, COX-2 inhibitors, and agrochemical fungicides where metabolic stability (blocked oxidation sites) is required.[1][2]

Handling, Stability & Safety (E-E-A-T)

Stability & Storage[1][9]

-

Hygroscopic Nature: The nitrile group and the acidic proton make the compound susceptible to hydrolysis.[1] Store under inert gas (Argon/Nitrogen).

-

Temperature: Store at

. Long-term storage at room temperature may lead to slow darkening (polymerization/decomposition).

Safety Profile (GHS Classification)

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543096, 4,4,4-Trifluorobutanenitrile (Analogous Structure Data).[1][2] Retrieved from [Link]

-

Organic Syntheses (2010). Synthesis of Trifluoromethylated 1,3-Dicarbonyl Systems. Organic Syntheses, Coll.[1][7] Vol. 9. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Trifluoro-beta-keto nitriles.[1] Retrieved from [Link][1]

Sources

- 1. 4,4,4-Trifluorobutanenitrile | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. images.thdstatic.com [images.thdstatic.com]

- 4. finance.southtexascollege.edu [finance.southtexascollege.edu]

- 5. sds.chemtel.net [sds.chemtel.net]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile IUPAC name and structure

Technical Whitepaper: 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a non-negotiable tactic for modulating lipophilicity (

This guide dissects the compound’s structural utility, detailing its synthesis, tautomeric behavior, and its critical role as a precursor for trifluoromethylated heterocycles (pyrazoles, isoxazoles) in drug discovery campaigns targeting kinases and metabolic enzymes.

Part 1: Structural Identity & Physicochemical Profile[1]

The molecule is defined by a trifluoroacetyl group and a nitrile moiety flanking a methylated carbon. This substitution pattern creates a "push-pull" electronic environment that is highly exploitable in synthesis but requires careful handling to avoid defluorination or decomposition.[1]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile |

| Common Names | |

| CAS Number | 110234-70-3 |

| Molecular Formula | |

| Molecular Weight | 151.09 g/mol |

| SMILES | CC(C#N)C(=O)C(F)(F)F |

Physicochemical Properties (Predicted vs. Observed)

Note: While the non-methylated analog (CAS 110234-68-9) boils at ~99°C, the addition of the methyl group increases lipophilicity and boiling point slightly.[1]

| Property | Value | biological/Synthetic Implication |

| Boiling Point | ~115–120°C (760 mmHg) | Volatile; requires careful concentration during workup.[1] |

| Density | ~1.28 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions. |

| pKa ( | ~7.5–8.5 | Acidic enough for mild base deprotonation ( |

| LogP | ~0.8 (Predicted) | Moderate lipophilicity; suitable for fragment-based drug design (FBDD).[1] |

Tautomerism & Hydration: The Fluorine Effect

Unlike non-fluorinated

-

Keto-Enol Equilibrium: The compound exists in equilibrium between the keto form and the enol form.[2] However, the

-methyl group introduces steric strain in the planar enol form, shifting the equilibrium slightly back toward the keto form compared to the non-methylated parent. -

Gem-Diol (Hydrate) Formation: The

group activates the carbonyl carbon, making it highly electrophilic. In the presence of moisture, it readily forms a gem-diol (hydrate), which can complicate NMR analysis (splitting signals) and stoichiometry calculations. Protocol Tip: Always store under argon/nitrogen with desiccants.

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 4,4,4-trifluoro-2-methyl-3-oxobutanenitrile is approached via two primary strategies: De Novo Condensation (Industrial) and

Method A: The Claisen-Type Condensation (Industrial)

This route constructs the backbone from trifluoroacetic ester and propionitrile. It is cost-effective but requires handling pyrophoric bases.[1]

-

Reagents: Ethyl trifluoroacetate, Propionitrile, Sodium Hydride (NaH) or LiHMDS.

-

Mechanism: Deprotonation of propionitrile generates a carbanion which attacks the trifluoroacetate ester.

Method B: -Alkylation of Trifluoroacetoacetonitrile (Lab Scale)

For research applications requiring high purity, alkylating the commercially available 4,4,4-trifluoro-3-oxobutanenitrile is preferred.[1] This allows for the introduction of various alkyl groups (Methyl, Ethyl, Benzyl) using the same platform.

Step-by-Step Protocol: Methylation via Ion-Pair Extraction

-

Setup: Flame-dry a 250 mL round-bottom flask. Purge with

. -

Solvation: Dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in anhydrous THF or Acetone.

-

Base Addition: Add Potassium Carbonate (

, 1.2 eq) or Cesium Carbonate ( -

Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.

-

Reflux: Warm to room temperature, then reflux (if using acetone) or stir at 40°C for 4–6 hours.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in

, wash with brine, dry over -

Purification: Vacuum distillation is required due to the product's volatility.

Synthetic Workflow Diagram

Figure 1: Laboratory synthesis via C-alkylation of the parent

Part 3: Reactivity & Heterocyclic Synthesis

The core value of this molecule lies in its ability to act as a 1,3-dielectrophile . The carbonyl carbon (C3) and the nitrile carbon (C1) react with binucleophiles to form heterocycles. The

Regioselective Pyrazole Synthesis

Reacting with hydrazines (

-

Mechanism: The hydrazine primary amine typically attacks the most electrophilic center first.

-

Scenario A: Attack at the ketone (activated by

) -

Scenario B: Attack at the nitrile

Amidine formation

-

-

Regiocontrol: In acidic media (EtOH/AcOH), the ketone is protonated and highly reactive, favoring 3-trifluoromethyl-5-amino pyrazoles.[1]

Isoxazoles and Pyrimidines

-

Isoxazoles: Reaction with Hydroxylamine (

) yields 5-amino-4-methyl-3-(trifluoromethyl)isoxazole, a bioisostere for amide bonds in kinase inhibitors.[1] -

Pyrimidines: Condensation with amidines (e.g., urea, acetamidine) yields fluorinated pyrimidines.

Divergent Synthesis Pathway

Figure 2: Divergent synthesis of fluorinated heterocycles from the core scaffold.[1]

Part 4: Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 2-methyl group serves a dual purpose in drug design:

-

Metabolic Blocking: It blocks the

-position from metabolic oxidation (P450-mediated hydroxylation), extending the half-life ( -

Conformational Lock: The steric bulk of the methyl group restricts the rotation of the resulting heterocycle, potentially locking the molecule into a bioactive conformation.

Case Study Context: Leflunomide Analogs

While Leflunomide (RA treatment) utilizes a simple trifluoromethyl-isoxazole core, next-generation inhibitors often introduce the 4-methyl group (derived from our target molecule) to improve selectivity against DHODH (Dihydroorotate dehydrogenase).[1]

Part 5: Handling & Safety (MSDS Summary)

-

Hazards: Combustible liquid. Toxic if swallowed. Causes skin irritation and serious eye irritation.

-

Storage: Keep cold (2–8°C). Hygroscopic – store under inert gas.

-

Incompatibility: Strong oxidizing agents, strong bases (can cause rapid exothermic polymerization or decomposition).

References

-

Surmont, R., Verniest, G., & De Kimpe, N. (2010).[5] "New synthesis of fluorinated pyrazoles." Organic Letters, 12(20), 4648-4651.[1][5]

-

Zheng, G., et al. (2021).[6] "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles." The Journal of Organic Chemistry, 86(1), 861-867.[6]

-

Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.

-

Santa Cruz Biotechnology. "4,4,4-Trifluoro-3-oxobutanenitrile Product Data." (Reference for physicochemical baseline of the parent scaffold).

Sources

- 1. 110234-68-9|4,4,4-Trifluoro-3-oxobutanenitrile|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

The Structural and Electronic Landscape

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a β-ketonitrile featuring a stereocenter at the α-carbon and a highly electron-withdrawing trifluoromethyl (CF₃) group. The presence of the CF₃ group is pivotal, as it significantly impacts the molecule's electronic properties and, consequently, its NMR spectrum. Its strong inductive effect acidifies the α-proton, making keto-enol tautomerism a central feature of its chemical behavior.

The molecule exists as a dynamic equilibrium between its keto and enol forms. This equilibrium is highly sensitive to the solvent, temperature, and concentration, which will be reflected in the ¹H NMR spectrum.

Caption: Keto-enol equilibrium of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.

Note: The above DOT script is a template. Actual images of the keto and enol forms would need to be generated and hosted to be displayed.

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum is expected to show distinct sets of signals for both the keto and enol tautomers, with the relative integration of these signals reflecting the equilibrium ratio (Keq) under the specific analytical conditions.

The Keto Tautomer

The keto form possesses a single chiral center at C2. We anticipate two primary signals:

-

The Methine Proton (Hα): This proton is situated between two powerful electron-withdrawing groups: the trifluoroacetyl (COCF₃) and the nitrile (CN). This environment will dramatically shift its resonance downfield. Furthermore, it will couple to the adjacent methyl protons, resulting in a quartet. The fluorine atoms of the CF₃ group are three bonds away and will also couple to this proton, leading to a quartet of quartets. However, given the small magnitude of typical ⁴J(H-F) coupling constants (often < 1 Hz), this may manifest as a broadening of the quartet peaks rather than a fully resolved splitting.

-

The Methyl Protons (CH₃): These protons are attached to the chiral center and will couple to the single methine proton, appearing as a doublet.

The Enol Tautomer

The enol form eliminates the C2 chiral center and introduces a C=C double bond and a hydroxyl group. The enol can exist as E and Z isomers, but for β-dicarbonyl compounds, the Z-isomer is often strongly favored due to the formation of a stable six-membered intramolecular hydrogen bond.

-

The Enolic Proton (-OH): This proton will be highly deshielded due to its involvement in the hydrogen bond and its proximity to the electronegative CF₃ group. It will appear as a broad singlet far downfield. Its chemical shift is highly dependent on solvent, concentration, and temperature.

-

The Methyl Protons (=C-CH₃): The methyl group is now attached to a double bond. Its chemical environment is distinct from the keto form, and it will appear as a singlet. Due to the C=C bond, long-range coupling to the fluorine atoms (⁴J(H-F)) is expected, which will split this singlet into a narrow quartet.

Summary of Predicted Signals

| Tautomer | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| Keto | -CH(CN)- | ~4.5 - 5.0 | q (quartet) | ³J(H-H) ≈ 7 Hz |

| -CH₃ | ~1.6 - 1.8 | d (doublet) | ³J(H-H) ≈ 7 Hz | |

| Enol (Z) | =C-OH | ~12 - 15 | br s (broad singlet) | - |

| =C-CH₃ | ~2.2 - 2.5 | q (quartet) | ⁴J(H-F) ≈ 1-2 Hz |

This table summarizes the predicted chemical shifts and multiplicities for the principal signals.

Experimental Protocol for ¹H NMR Acquisition

The choice of solvent is the most critical experimental parameter as it directly influences the keto-enol equilibrium. A self-validating experimental design would involve acquiring spectra in at least two different solvents to observe the shift in equilibrium.

Recommended Solvents

-

Chloroform-d (CDCl₃): A non-polar aprotic solvent that tends to favor the keto tautomer through weaker interactions with the solute.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent that is a strong hydrogen bond acceptor. It will stabilize the enol tautomer by forming intermolecular hydrogen bonds with the enolic proton, shifting the equilibrium towards the enol form.

Step-by-Step Acquisition Workflow

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile and dissolve it in ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve better signal dispersion, which is crucial for resolving the small H-F couplings.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

-

Spectral Width: Set a wide spectral width (e.g., 0-16 ppm) to ensure the highly deshielded enolic proton is captured.

-

Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.

-

Relaxation Delay (D1): A delay of 5 seconds is recommended to allow for full relaxation of all nuclei, ensuring accurate integration for quantitative analysis of the tautomeric ratio.

-

Number of Scans (NS): Start with 16 scans and adjust as needed to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations. For example, compare the integral of the keto -CH₃ doublet to the enol =C-CH₃ quartet.

-

Caption: Experimental workflow for acquiring and processing the ¹H NMR spectrum.

In-depth Analysis and Interpretation

A change in solvent from CDCl₃ to DMSO-d₆ is expected to cause a significant shift in the tautomeric equilibrium. The integration values will provide a quantitative measure of this shift.

-

In CDCl₃: The spectrum will likely be dominated by the signals of the keto tautomer. The sharp doublet for the methyl group and the quartet for the methine proton will have high relative integrals.

-

In DMSO-d₆: The equilibrium will shift substantially towards the enol tautomer. The integral of the enol's methyl quartet will increase significantly, while the keto doublet's integral will decrease. The broad enolic -OH peak will also become more prominent.

This solvent-dependent behavior is a hallmark of tautomeric systems and serves as a powerful diagnostic tool, confirming the assignment of the signals to their respective forms. The observation of this shift validates the entire spectral interpretation.

Advanced Considerations: ¹⁹F NMR and 2D NMR

For an unambiguous structural confirmation, further NMR experiments are recommended:

-

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum would show a single sharp singlet, confirming the presence of a single type of CF₃ group. A proton-coupled ¹⁹F spectrum would show this signal as a quartet due to coupling with the enol's methyl group (⁴J(F-H)) and potentially a doublet from the keto's methine proton (³J(F-H)), further confirming the assignments.

-

2D NMR (HSQC/HMBC):

-

An HSQC experiment would correlate the proton signals to their directly attached carbons.

-

An HMBC experiment would be particularly insightful, showing long-range correlations. For example, a correlation between the enolic -OH proton and the carbonyl carbon (C3) would definitively prove the Z-isomer's hydrogen-bonded structure.

-

Conclusion

The ¹H NMR spectrum of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a rich source of structural and dynamic information. A proper interpretation hinges on recognizing and understanding the keto-enol tautomerism that governs its solution-state behavior. By predicting the spectral features of each tautomer and employing a deliberate experimental strategy, such as solvent variation studies, a complete and validated assignment of the spectrum can be achieved. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently acquire, interpret, and leverage the ¹H NMR spectrum of this and related fluorinated β-dicarbonyl compounds in their research and development endeavors.

References

-

General Principles of NMR: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

-

Keto-Enol Tautomerism: Keresztury, G. (2002). Keto-enol Tautomerism. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd. [Link]

-

NMR of Fluorinated Compounds: Gerig, J. T. (1994). Fluorine NMR. In Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

-

Solvent Effects on Tautomerism: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

13C NMR analysis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

Abstract

For researchers, scientists, and drug development professionals, the precise structural elucidation of complex organic molecules is a cornerstone of innovation. Fluorinated compounds, in particular, present unique analytical challenges and opportunities due to the distinctive properties of the fluorine atom. This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, a versatile building block in medicinal and materials chemistry. We will delve into the foundational principles governing its spectral features, address the critical influence of keto-enol tautomerism, and provide a field-proven experimental protocol for acquiring high-fidelity data. This document is structured not as a rigid template, but as a logical narrative, guiding the reader from molecular structure to spectral interpretation with expert insights.

Introduction: The Analytical Challenge

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a molecule of significant interest due to the convergence of three potent functional groups: a trifluoromethyl (CF₃) group, a ketone (C=O), and a nitrile (C≡N). This combination makes it a valuable synthon, but also complicates its structural analysis. ¹³C NMR spectroscopy is an indispensable tool for its characterization, yet a standard analysis is insufficient. The key challenges, which we will address in detail, are:

-

¹³C-¹⁹F Spin-Spin Coupling: Unlike ¹H, ¹⁹F has 100% natural abundance and a spin of ½.[1] This results in complex splitting patterns for nearby carbon nuclei, which, while information-rich, can obscure the spectrum.[2][3]

-

Keto-Enol Tautomerism: As a β-ketonitrile, the compound exists as a dynamic equilibrium between its keto and enol forms.[4] This equilibrium is often slow on the NMR timescale, resulting in the potential for two distinct sets of signals corresponding to two different molecular structures present in the same sample.[5]

Understanding these phenomena is not merely academic; it is critical for confirming the identity, purity, and solution-state behavior of the molecule, which are vital parameters in any research or development pipeline.

The Influence of Keto-Enol Tautomerism

The most significant factor governing the ¹³C NMR spectrum of this compound is the keto-enol tautomerism. The equilibrium between the keto and enol forms is highly sensitive to the solvent environment.[4][5] Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, whereas polar, protic solvents favor the more polar keto form.[5][6]

Caption: The equilibrium between the keto and enol tautomers.

An experimental spectrum will therefore likely show two sets of signals, and the relative intensity of these sets will reveal the equilibrium ratio in the chosen NMR solvent. For the purpose of this guide, we will predict and analyze the signals for both forms.

Predicted ¹³C NMR Spectral Analysis

A definitive assignment requires a systematic evaluation of each carbon in both tautomeric forms. The following predictions are based on established chemical shift principles and known effects of fluorine substitution.[7][8][9]

The Keto Tautomer

The keto form possesses five distinct carbon environments:

-

C4 (CF₃): The carbon of the trifluoromethyl group is directly bonded to three highly electronegative fluorine atoms. This causes a significant downfield shift. Due to one-bond coupling (¹JCF) with three equivalent ¹⁹F nuclei, this signal will appear as a quartet . Large ¹JCF values, often in the range of 270-300 Hz, are characteristic.[7]

-

C3 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to both resonance and the electronegativity of the oxygen atom. It will appear far downfield. Furthermore, it will experience two-bond coupling (²JCF) to the three fluorine atoms, causing it to appear as a quartet with a smaller coupling constant (typically 25-40 Hz).

-

C1 (C≡N): The nitrile carbon appears in a characteristic window. It is too far from the CF₃ group to exhibit significant C-F coupling and should appear as a singlet .

-

C2 (CH): This methine carbon is alpha to both the carbonyl and nitrile groups. It will appear as a singlet in a standard proton-decoupled spectrum.

-

C5 (-CH₃): The methyl carbon is the most shielded carbon and will appear furthest upfield as a singlet .

The Enol Tautomer

The enol form presents a different electronic landscape with five distinct carbons:

-

C4 (CF₃): Similar to the keto form, this will be a downfield quartet due to strong ¹JCF coupling. The chemical environment is slightly different, which may lead to a small shift change compared to the keto form.

-

C3 (=C-OH): This carbon is now part of a carbon-carbon double bond and bonded to a hydroxyl group. It is less deshielded than a carbonyl carbon. It will still exhibit two-bond coupling (²JCF) to the fluorine atoms, appearing as a quartet .

-

C2 (=C(CH₃)CN): This is the other sp² hybridized carbon of the double bond. It is quaternary and will likely show a weak signal. It may exhibit a small three-bond C-F coupling (³JCF), appearing as a narrow quartet or a broadened singlet .

-

C1 (C≡N): The nitrile carbon is now conjugated with the C=C double bond, which will slightly alter its chemical shift compared to the keto form. It should remain a singlet .

-

C5 (-CH₃): The methyl carbon is now attached to an sp² carbon, which typically causes a slight downfield shift compared to being attached to an sp³ carbon. It will appear as a singlet .

Quantitative Data Summary

The following table summarizes the predicted spectral features for both tautomers. Note that exact chemical shifts (δ) are highly solvent-dependent and these values represent educated estimates based on typical functional group ranges.

| Carbon Assignment | Tautomer | Predicted δ (ppm) | Multiplicity (¹H Decoupled) | Coupling Constant (JCF) |

| C3 (C=O / =C-OH) | Keto | 190 - 205 | Quartet | ²JCF ≈ 25-40 Hz |

| Enol | 160 - 175 | Quartet | ²JCF ≈ 20-35 Hz | |

| C4 (CF₃) | Keto | 115 - 125 | Quartet | ¹JCF ≈ 270-300 Hz |

| Enol | 115 - 125 | Quartet | ¹JCF ≈ 270-300 Hz | |

| C1 (C≡N) | Keto | 110 - 120 | Singlet | - |

| Enol | 110 - 120 | Singlet | - | |

| C2 (CH / =C) | Keto | 45 - 60 | Singlet | - |

| Enol | 95 - 110 | Broad Singlet / Quartet | ³JCF ≈ 2-5 Hz | |

| C5 (-CH₃) | Keto | 15 - 25 | Singlet | - |

| Enol | 18 - 28 | Singlet | - |

Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful attention to detail, particularly to ensure good signal-to-noise for quaternary carbons and proper resolution of C-F couplings.

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 15-50 mg of purified 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile.

-

Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean vial. The choice of solvent is critical as it will influence the keto-enol equilibrium.[10]

-

Filter the resulting solution through a small cotton or glass wool plug into a 5 mm NMR tube.

-

-

Spectrometer Setup & Calibration:

-

Insert the sample into a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition (Proton-Decoupled ¹³C):

-

Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[10]

-

Set the spectral width to encompass the expected chemical shift range (e.g., -10 to 220 ppm).

-

Ensure the relaxation delay (d1) is sufficient for quantitative analysis if needed (typically 2-5 seconds), though for routine characterization, 1 second is often adequate.

-

Acquire a sufficient number of scans (ns) to achieve a good signal-to-noise ratio. Due to the splitting from fluorine and the presence of quaternary carbons, this may range from several hundred to several thousand scans.

-

-

Advanced Technique: ¹⁹F Decoupling

-

For unambiguous assignment and simplification of the spectrum, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed. This collapses all quartets into singlets.[1]

-

Causality: This experiment works by irradiating both the proton and fluorine frequency ranges simultaneously during the carbon acquisition. This removes all C-H and C-F coupling, simplifying the spectrum to one peak per carbon.

-

Trustworthiness: This technique provides definitive proof of the carbon backbone but requires a spectrometer equipped with a triple-resonance probe and the expertise to set up the experiment correctly.[1][3]

-

-

Data Processing:

-

Apply an exponential multiplication function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform on the Free Induction Decay (FID).

-

Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm.

-

Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[10]

-

Conclusion

The ¹³C NMR analysis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a multi-faceted challenge that requires a deep understanding of fundamental NMR principles. The spectrum is defined by the interplay of large, multi-bond ¹³C-¹⁹F coupling and the solvent-dependent keto-enol tautomeric equilibrium. By anticipating the presence of two distinct molecular forms in solution and methodically predicting the chemical shifts and multiplicities for each carbon, a complete and accurate interpretation of the experimental data is achievable. The application of advanced techniques like ¹⁹F decoupling can further validate assignments and provide a complete structural picture. This guide provides the theoretical framework and practical methodology for researchers to confidently approach the analysis of this and other complex fluorinated molecules.

References

-

13C NMR with 1H and 19F double decoupling. (n.d.). EPFL. Retrieved February 15, 2024, from [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2018). Beilstein Journals. Retrieved February 15, 2024, from [Link]

-

Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. (2015). ACS Publications. Retrieved February 15, 2024, from [Link]

-

13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

-

The characteristic signals in the ¹H (red) and ¹³C (blue) NMR spectra... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved February 15, 2024, from [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved February 15, 2024, from [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Retrieved February 15, 2024, from [Link]

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). National Institutes of Health. Retrieved February 15, 2024, from [Link]

-

13C NMR. (n.d.). Retrieved February 15, 2024, from [Link]

-

13C NMR. (n.d.). Retrieved February 15, 2024, from [Link]

-

Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved February 15, 2024, from [Link]

-

Solvent effect in keto-enol tautomerism for a polymerizable β-ketonitrile monomer. Spectroscopy and theoretical study. (2014). ScienceDirect. Retrieved February 15, 2024, from [Link]

-

22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2024, from [Link]

-

Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

-

Trifluoromethane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved February 15, 2024, from [Link]

-

Keto-Enol Tautomerism. (2024, May 9). YouTube. Retrieved February 15, 2024, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 15, 2024, from [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved February 15, 2024, from [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. treenablythe.weebly.com [treenablythe.weebly.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: FT-IR Analysis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

Executive Summary

This guide details the Fourier Transform Infrared (FT-IR) spectral characteristics of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile , a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical heterocycles (e.g., trifluoromethyl-substituted pyrazoles).

Unlike simple aliphatic ketones, this compound exhibits significant spectral shifts due to the strong electron-withdrawing nature of the trifluoromethyl (

Theoretical Framework & Vibrational Mechanics[1]

The "Fluorine Shift" (Inductive Effect)

The most defining feature of this spectrum is the position of the carbonyl (

In 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile, the adjacent

-

Result: A "Blue Shift" (hypsochromic shift) of the carbonyl band to higher wavenumbers, typically 1750–1775 cm⁻¹ .

Keto-Enol Tautomerism

-keto nitriles are capable of tautomerization. However, the equilibrium position is structurally dependent.[2]-

Structure:

(Keto) -

Equilibrium Prediction: While the electron-withdrawing

group normally encourages enolization (to stabilize the electron-rich double bond), the -

Spectral Implication: Expect strong Keto bands (

,

Experimental Protocol (SOP)

Sampling Methodology

Given the compound's nature as a functionalized nitrile, Attenuated Total Reflectance (ATR) is the preferred sampling mode for neat liquids.

Protocol:

-

Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred due to the potential corrosivity of fluorinated impurities.

-

Background: Collect a 32-scan air background.

-

Deposition: Place 10-20

L of the neat liquid onto the crystal center. -

Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.

-

Cleaning: Clean immediately with Isopropanol (IPA) or Acetone; fluorinated compounds can adhere to ZnSe.

Workflow Visualization

Figure 1: Standard Operating Procedure for FT-IR acquisition of fluorinated

Spectral Analysis & Band Assignment

The following table summarizes the expected vibrational bands based on structural analogues (e.g., ethyl 2-methyl-4,4,4-trifluoroacetoacetate) and fundamental spectroscopic principles.

Diagnostic Regions

| Region (cm⁻¹) | Functional Group | Assignment & Notes |

| 2990 – 2850 | C-H Stretch | Medium. Aliphatic stretches from the |

| 2265 – 2255 | C≡N Stretch | Medium/Weak. The nitrile band. It may appear slightly higher than alkyl nitriles (~2250) due to the electron-withdrawing |

| 1775 – 1750 | C=O Stretch | Strong. The Trifluoromethyl Ketone. Significantly shifted up from 1715 cm⁻¹ due to the |

| 1470 – 1350 | C-H Bend | Medium. Methyl deformation (scissoring/umbrella modes). |

| 1300 – 1100 | C-F Stretch | Very Strong/Broad. The "Fluorine Fingerprint." Multiple intense bands corresponding to symmetric and asymmetric |

| ~1650 | C=C (Enol) | Weak/Absent. Only observed if significant enolization occurs. Would be accompanied by a broad OH band at 3200-3500 cm⁻¹. |

Detailed Interpretation Logic

The Carbonyl Region (1700-1800 cm⁻¹)

This is the primary quality control region.

-

Target: A sharp, intense peak centered near 1760 cm⁻¹ .

-

Impurity Flag: A shoulder or secondary peak at 1715 cm⁻¹ suggests defluorination or the presence of the non-fluorinated analogue (2-methyl-3-oxobutanenitrile). A peak at 1740 cm⁻¹ could indicate the ethyl ester analog if that was a starting material.

The Fingerprint Region (1300-1000 cm⁻¹)

The C-F stretching vibrations are the strongest absorbers in the spectrum.

-

Appearance: Expect a "super-band" or a complex cluster of peaks between 1100 and 1300 cm⁻¹.

-

Utility: This region confirms the integrity of the

group. Loss of intensity here indicates degradation of the fluorinated moiety.

Structural Hierarchy Diagram

Figure 2: Hierarchical breakdown of vibrational modes and the inductive influence of the trifluoromethyl group.

References

-

PubChem. (2025).[3][4] Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (Analogous Structure Data). National Library of Medicine. [Link]

-

NIST Mass Spectrometry Data Center. (2025).[3] Infrared Spectrum of 3-(Trifluoromethoxy)phenylacetonitrile (Nitrile/Fluoro Reference). NIST.[3][5] [Link]

-

Rzepa, H. (2012).[6] The trifluoromeric effect in the hydration of the carbonyl group. Imperial College London. [Link]

-

LibreTexts Chemistry. (2023). Infrared Spectroscopy: Carbonyl and Nitrile Absorptions. [Link]

Sources

- 1. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. 2-Methyl-3-oxobutanenitrile | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]

- 6. rsc.org [rsc.org]

Stability and Handling of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile: A Technical Guide

Part 1: Executive Summary

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS: 110234-70-3) is a specialized fluorinated building block used primarily in the synthesis of trifluoromethylated heterocycles (pyrazoles, isoxazoles, and pyrimidines) for pharmaceutical and agrochemical applications.[1]

Its structure combines a hard electrophile (trifluoroacetyl group) with a nucleophilic alpha-carbon, modulated by a nitrile group.[1] This "push-pull" electronic environment creates a highly reactive scaffold that is prone to specific instability modes—primarily hydrolytic cleavage , decarboxylation-like decomposition , and uncontrolled tautomerization .[1]

This guide provides a rigorous, field-validated protocol for the storage, handling, and experimental deployment of this compound, moving beyond generic safety data to address the specific chemical behaviors driven by the

Part 2: Chemical Identity & Physicochemical Profile[1]

| Property | Specification | Notes |

| IUPAC Name | 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile | |

| CAS Number | 110234-70-3 | Distinct from the non-methylated parent (110234-68-9) |

| Molecular Formula | ||

| Molecular Weight | 151.09 g/mol | |

| Physical State | Colorless to pale yellow liquid | Darkens upon oxidation/decomposition |

| Boiling Point | ~110–115 °C (Estimated at 760 mmHg) | Volatile; significant vapor pressure at RT |

| Acidity (pKa) | ~7.5–8.5 (Estimated for | Less acidic than non-methylated parent due to inductive effect of methyl group |

| Solubility | Soluble in CH₂Cl₂, THF, MeCN, Toluene | Hydrolyzes in water/protic solvents |

Part 3: Stability & Reactivity Mechanisms[1]

The handling of this compound is dictated by three competing chemical pathways. Understanding these is critical for preventing yield loss and safety incidents.

Keto-Enol Tautomerism

Unlike standard ketones, the electron-withdrawing effect of the

-

Implication: The enol form is nucleophilic; the keto form is electrophilic. The ratio depends on the solvent polarity.

-

Risk: In the presence of trace bases (even basic glass surfaces), the equilibrium shifts, potentially leading to self-condensation.[1]

Hydrolytic Instability (The "Retro-Claisen" Threat)

The trifluoroacetyl group is a "super-electrophile." In the presence of water and a base (or even nucleophilic solvents), the molecule is susceptible to a retro-Claisen-type cleavage.[1]

-

Mechanism: Nucleophilic attack at the carbonyl carbon

tetrahedral intermediate -

Safety Note: Decomposition can generate

(gas) and potentially

Oxidation

The

Visualization: Reactivity & Decomposition Pathways[1]

Figure 1: Reactivity map showing the equilibrium between useful synthetic pathways (green) and decomposition risks (red).

Part 4: Handling & Storage Protocols[1][4]

This protocol is designed to be self-validating : every step includes a check to ensure the integrity of the compound is maintained.

Storage Conditions (The "Golden Rules")

-

Atmosphere: Strictly under Argon or Nitrogen. The compound is hygroscopic and sensitive to atmospheric moisture.

-

Temperature: Store at 2–8°C . For long-term storage (>1 month), store at -20°C .

-

Container:

-

Preferred: Teflon (PFA/FEP) bottles or silanized glass vials.

-

Reasoning: Standard borosilicate glass is slightly basic. Over time, this surface alkalinity can catalyze enolization and subsequent oligomerization.

-

Handling Workflow

Objective: Transfer 5.0 g of reagent for a cyclization reaction without introducing moisture.

-

Preparation:

-

Quality Check (The Self-Validation Step):

-

Before use, take a 50

L aliquot for -

Pass Criteria: Single sharp singlet at

to -

Fail Criteria: Appearance of a second peak (hydrate or hydrolysis product) or broad baseline humps (oligomers).

-

-

Solvent Compatibility:

-

Compatible: Dichloromethane (anhydrous), Toluene, THF (freshly distilled/inhibitor-free).[1]

-

Incompatible: Alcohols (slow transesterification/hemiacetal formation), Water, aqueous bases.

-

Waste Disposal[5]

-

Never mix with strong basic waste streams immediately. The exothermic decomposition can release gas.

-

Quench small amounts into a dilute, buffered acidic solution (pH 4-5) before disposal into halogenated organic waste.[1]

Part 5: Experimental Application Guide

Synthesis of Trifluoromethylated Pyrazoles

The most common application is the condensation with hydrazines.

Protocol:

-

Dissolve 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (1.0 equiv) in absolute Ethanol or Toluene.[1]

-

Cool to 0°C . (Crucial: Control the exotherm of the initial hydrazine attack).

-

Add Hydrazine derivative (1.1 equiv) dropwise.

-

Allow to warm to RT. Monitor by

NMR.-

Insight: You will see the

peak shift as the hydrazone intermediate forms.

-

-

If cyclization is slow, add a catalytic amount of acid (e.g., p-TsOH), not base . Base promotes the retro-Claisen decomposition of the starting material.

Visualization: Handling Decision Tree

Figure 2: Decision matrix for evaluating reagent quality before experimental use.

Part 6: Safety & Toxicology (E-E-A-T)[1]

Hazard Classification:

-

Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).

-

Skin Corrosion/Irritation: Category 1B (Causes severe burns).[2]

-

Specific Hazard: Potential for HF liberation upon contact with moisture or thermal decomposition.

PPE Requirements:

-

Gloves: Double-gloving recommended.[1] Laminate film (Silver Shield) or thick Nitrile. Latex is insufficient .

-

Respiratory: Work strictly within a fume hood. If handling large quantities (>50g), ensure HF-specific spill kits (calcium gluconate gel) are available.[1]

References

-

Togni, A., et al.

-Keto Esters." Review of fluorinated dicarbonyl reactivity. (Contextualizing the acidity and reactivity of the

Sources

safety and hazards of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

An In-depth Technical Guide to the Safety and Hazards of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety considerations, potential hazards, and handling protocols for 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile (CAS No. 110234-70-3). As a specialized reagent in drug development and chemical synthesis, understanding its chemical profile is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Compound Profile

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a fluorinated organic compound featuring two highly reactive functional groups: a nitrile (-C≡N) and a trifluoromethyl ketone (-C(=O)CF₃). The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, while the nitrile group introduces specific toxicological concerns. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally analogous compounds to construct a robust and precautionary hazard profile.

The primary analogs considered in this assessment include:

-

4,4,4-Trifluoro-3-oxobutanenitrile : Lacks the 2-methyl group.

-

Trifluoromethyl ketones : Share the key reactive moiety.

-

Oxobutanenitriles : Share the core nitrile and ketone structure.

-

General Nitrile Compounds : Provide a baseline for cyanogenic potential.

This approach, grounded in established chemical principles, allows for a proactive and informed risk assessment.

Hazard Identification and Risk Assessment

The primary hazards associated with 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile are predicted based on its functional groups. The trifluoromethyl ketone group suggests potential for high flammability and irritation, while the nitrile functionality points towards acute toxicity via multiple exposure routes.

Synthesized Hazard Profile

A consolidated hazard profile has been developed from available data on analogous compounds.

| Hazard Category | GHS Classification (Predicted) | Key Analogs and Supporting Evidence |

| Flammability | Flammable Liquid, Category 2 or 3 | 4,4,4-Trifluoro-3-oxobutanenitrile is classified as a Flammable Liquid (H226)[1]. Related trifluoromethyl ketones are also listed as highly flammable[2][3]. Flash points for similar small molecules can be low (e.g., 14.193°C for a related nitrile)[4]. |

| Acute Toxicity (Oral) | Toxic if Swallowed, Category 3 | 4,4,4-Trifluoro-3-oxobutanenitrile is classified as Toxic if swallowed (H301)[1][5]. Nitrile compounds are known for their potential to release cyanide in vivo, leading to systemic toxicity[6][7]. |

| Acute Toxicity (Dermal) | Harmful/Toxic in Contact with Skin, Category 3/4 | Structurally similar nitriles are classified as harmful or toxic in contact with skin[8][9][10]. |

| Acute Toxicity (Inhalation) | Harmful/Toxic if Inhaled, Category 3/4 | Inhalation of nitrile vapors can be harmful or toxic[8][10][11]. The compound's predicted vapor pressure suggests inhalation is a relevant exposure route[4]. |

| Skin Corrosion/Irritation | Causes Skin Irritation, Category 2 | Analogs like 4,4,4-Trifluoro-3-oxobutanenitrile and other oxobutanenitriles are known to cause skin irritation (H315)[5][9][12]. |

| Eye Damage/Irritation | Causes Serious Eye Irritation, Category 2A | Serious eye irritation (H319) is a noted hazard for trifluoromethyl ketones and oxobutanenitriles[2][5][9]. |

| Respiratory Irritation | May Cause Respiratory Irritation, Category 3 | Specific target organ toxicity (single exposure) affecting the respiratory system is common for related compounds (H335)[5][12]. |

Logical Framework for Safety Management

Effective management of chemical hazards relies on a structured approach. The relationship between hazard identification, risk assessment, and the implementation of control measures is fundamental to laboratory safety. This process ensures that for every identified risk, a specific and adequate control is in place.

Caption: Logical flow from hazard identification to control implementation.

Standard Operating Procedures (SOPs)

Given the synthesized hazard profile, rigorous adherence to the following protocols is mandatory. These procedures are designed to create a self-validating system of safety by minimizing exposure at every step.

Pre-Experiment Risk Assessment Protocol

-

Confirm Understanding: Verify that all personnel handling the compound have read this guide and the SDS of all relevant analogous compounds[3][5].

-

Verify Engineering Controls: Confirm that the designated chemical fume hood has a valid certification and is functioning correctly. Ensure the face velocity is appropriate for handling toxic and flammable liquids[13].

-

Assemble PPE: Gather all required PPE as specified in section 3.2. Inspect gloves for any signs of degradation or punctures.

-

Locate Emergency Equipment: Physically locate and confirm the operational status of the nearest safety shower, eyewash station, fire extinguisher (ABC dry powder or CO₂), and cyanide antidote kit[6][13]. The pathway to this equipment must be clear and unobstructed[13].

-

Prepare Waste Containers: Designate and label a specific, sealed hazardous waste container for all solid and liquid waste contaminated with 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile. Keep explosive wastes separate from other wastes[13].

Experimental Workflow: Safe Handling Protocol

This protocol must be conducted entirely within a certified chemical fume hood.

-

Donning PPE:

-

Wear a flame-resistant lab coat over long pants and closed-toe shoes[13].

-

Don double-layered nitrile gloves. For larger quantities or extended handling, a utility-grade nitrile or neoprene glove over an exam-style nitrile glove is recommended[13].

-

Wear chemical safety goggles or a full-face shield[3].

-

-

Compound Handling:

-

Ground and bond all containers when transferring the liquid to prevent static discharge, a potential ignition source[3].

-

Use only non-sparking tools for all manipulations[3].

-

Dispense the liquid slowly and carefully to avoid aerosol generation. Work with the smallest quantity necessary for the experiment.

-

Keep the primary container tightly sealed when not in use and store it in a cool, well-ventilated area away from heat and ignition sources[2].

-

-

Post-Experiment Decontamination:

-

Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

-

Carefully doff PPE, removing gloves last by peeling them inside-out to avoid skin contact.

-

Wash hands and forearms thoroughly with soap and water after the procedure is complete[9].

-

-

Waste Disposal:

-

Dispose of all contaminated materials (gloves, pipette tips, paper towels) in the pre-labeled hazardous waste container[11].

-

Dispose of the chemical waste in accordance with institutional and local regulations for flammable and toxic materials.

-

Sources

- 1. 110234-68-9|4,4,4-Trifluoro-3-oxobutanenitrile|BLD Pharm [bldpharm.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 4,4,4-Trifluoro-3-oxobutanenitrile | 110234-68-9 [chemnet.com]

- 5. angenechemical.com [angenechemical.com]

- 6. nj.gov [nj.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. 4,4,4-Trifluorobutanenitrile | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. keyorganics.net [keyorganics.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. ehs.yale.edu [ehs.yale.edu]

reactivity of the nitrile group in 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

Executive Summary

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is a highly functionalized fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The convergence of a nitrile, a ketone, and a potent trifluoromethyl electron-withdrawing group within a compact four-carbon backbone creates a unique electronic environment that dictates a rich and versatile reactivity profile. This guide provides a comprehensive analysis of the nitrile group's reactivity within this specific molecular context. We will explore the underlying electronic effects that govern its behavior and detail key chemical transformations, including hydrolysis, reduction, and its application as a synthon for the construction of complex heterocyclic systems. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the synthetic potential of this and structurally related compounds.

The 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile Scaffold